CoptisineSulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

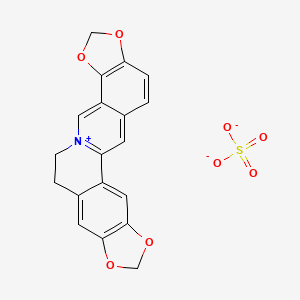

C19H14NO8S- |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene sulfate |

InChI |

InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

LHNQVPXIJDUPAX-UHFFFAOYSA-L |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Coptisine Sulfate: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coptisine, an isoquinoline alkaloid primarily extracted from Coptis chinensis (Rhizoma Coptidis), has a long history in traditional medicine. Modern pharmacological studies have identified its potent anti-cancer properties across a range of malignancies, including hepatocellular carcinoma, colorectal cancer, breast cancer, non-small-cell lung cancer, and pancreatic cancer. Coptisine sulfate, a salt form of the compound, exerts its anti-neoplastic effects through a multi-faceted mechanism of action. It induces apoptosis and autophagic cell death, causes cell cycle arrest, and inhibits tumor metastasis by modulating a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Core Mechanisms of Anti-Cancer Action

Coptisine's efficacy in cancer therapy stems from its ability to simultaneously target several fundamental cellular processes required for tumor growth and progression.

Induction of Apoptosis

A primary mechanism of coptisine is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Coptisine treatment leads to a significant increase in intracellular and mitochondrial Reactive Oxygen Species (ROS). This oxidative stress disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. The compound also modulates the balance of pro- and anti-apoptotic proteins, significantly upregulating the Bax/Bcl-2 ratio. This cascade culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.

-

Extrinsic Pathway: Evidence suggests coptisine can also activate the extrinsic pathway by inducing death receptor proteins and activating caspase-8.

-

67LR/cGMP Pathway: In hepatocellular carcinoma cells, coptisine has been shown to activate the 67-kDa laminin receptor (67LR), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling axis is directly implicated in the induction of apoptosis.

Cell Cycle Arrest

Coptisine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cancer type.

-

G1 Phase Arrest: In human colon cancer cells (HCT-116), coptisine treatment causes cell cycle arrest at the G1 phase. This is associated with the downregulation of key G1/S transition proteins such as CDK2, CDK4, Cyclin E, and Cyclin D1.

-

G2/M Phase Arrest: In non-small-cell lung cancer (A549) and esophageal cancer cells, coptisine induces a robust G2/M phase arrest. This effect is mediated by the downregulation of critical G2/M checkpoint proteins, including cdc2 (CDK1), Cyclin B1, and cdc25C, along with an upregulation of the cell cycle inhibitor p21.

Inhibition of Metastasis

Metastasis is a leading cause of cancer-related mortality. Coptisine has demonstrated significant potential in inhibiting the key steps of the metastatic cascade: adhesion, migration, and invasion.

-

Suppression of EMT: Coptisine inhibits the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin, Vimentin, and Snail.

-

Downregulation of MMPs: The compound reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix (ECM). Concurrently, it can upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1.

Induction of Autophagy

In some cancer cells, such as hepatocellular carcinoma (Hep3B), coptisine induces autophagic cell death. This process is characterized by the formation of autophagic vacuoles and is regulated by the suppression of the PI3K/Akt/mTOR signaling pathway and the promotion of ROS-mediated mitochondrial dysfunction.

Modulation of Key Signaling Pathways

Coptisine's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in human cancers. Coptisine is a potent inhibitor of this pathway. Studies in colorectal and hepatocellular carcinoma cells show that coptisine treatment significantly reduces the phosphorylation levels of PI3K, Akt (at Ser473), and mTOR. Inhibition of this pathway by coptisine contributes to its anti-proliferative, anti-metastatic, and autophagy-inducing effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, is another crucial signaling cascade in cancer. Coptisine differentially modulates this pathway.

-

JNK Activation: In hepatocellular carcinoma, coptisine-induced apoptosis is mediated by the generation of ROS, which subsequently leads to the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK). Pharmacological inhibition of JNK has been shown to reverse coptisine-induced apoptosis, confirming its critical role.

-

ERK Inhibition: Conversely, coptisine has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in pancreatic and colon cancer cells. Since the RAS-ERK pathway is a key driver of proliferation, its inhibition contributes to coptisine's anti-tumor effects.

Other Targeted Pathways

-

NF-κB Pathway: Coptisine has demonstrated anti-inflammatory and anti-cancer activities by modulating the NF-κB signaling pathway.

-

EGFR Signaling: In cholangiocarcinoma, coptisine has been shown to block Epidermal Growth Factor Receptor (EGFR) signaling.

-

Mitochondrial Complex I: A recent study in triple-negative breast cancer identified coptisine as a specific inhibitor of mitochondrial electron transport chain (ETC) complex I, leading to mitochondrial dysfunction and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of coptisine across various cancer cell lines as reported in the literature.

Table 1: Inhibitory Concentration (IC50) of Coptisine in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Gastric Cancer | ACC-201 | 3.93 | 72 | |

| Gastric Cancer | NCI-N87 | 6.58 | 72 | |

| Non-Small-Cell Lung Cancer | A549 | 18.09 | 48 | |

| Non-Small-Cell Lung Cancer | H460 | 29.50 | 48 | |

| Non-Small-Cell Lung Cancer | H2170 | 21.60 | 48 | |

| Pancreatic Cancer | PANC-1 | Dose-dependent inhibition (25-150 µM) | 48 | |

| Colon Cancer | HCT-116 | Dose-dependent inhibition (0-75 µM) | 48 |

Table 2: Effect of Coptisine on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 58.34 | 29.51 | 12.15 | |

| Coptisine (12.5 µM) | 60.11 | 22.38 | 17.51 | |

| Coptisine (25 µM) | 45.21 | 18.77 | 36.02 | |

| Coptisine (50 µM) | 28.99 | 12.43 | 58.58 |

Table 3: Effect of Coptisine on Metastasis-Related Protein Expression

| Protein | Cancer Type / Cell Line | Effect of Coptisine | Signaling Pathway | Reference |

| MMP-9 | Breast / MDA-MB-231 | Downregulation (mRNA) | - | |

| TIMP-1 | Breast / MDA-MB-231 | Upregulation (mRNA) | - | |

| MMP-2 / MMP-9 | Colorectal / HCT116 | Downregulation | PI3K/Akt | |

| E-cadherin | Colorectal / HCT116 | Upregulation | PI3K/Akt | |

| N-cadherin, Vimentin, Snail | Colorectal / HCT116 | Downregulation | PI3K/Akt |

Key Experimental Protocols

The following are standardized methodologies used to investigate the anti-cancer mechanisms of coptisine.

Cell Viability Assay (MTT Assay)

-

Principle: Measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan, which is quantified spectrophotometrically.

-

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of coptisine sulfate (or vehicle control) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with coptisine for the desired time.

-

Harvest cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Migration Assay (Wound Healing Assay)

-

Principle: Measures the rate of collective cell migration to close a "wound" created in a confluent monolayer.

-

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a straight scratch (wound) across the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and debris.

-

Add fresh media containing a non-toxic concentration of coptisine or vehicle control.

-

Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

-

Measure the wound area at each time point using image analysis software (e.g., ImageJ) to quantify cell migration.

-

Conclusion and Future Directions

Coptisine sulfate is a promising natural compound with a robust and multi-targeted anti-cancer profile. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit metastasis is underpinned by its modulation of critical oncogenic signaling pathways, including PI3K/Akt/mTOR and MAPK. The generation of ROS appears to be a key upstream event in several of its apoptotic mechanisms.

For drug development professionals, coptisine presents an attractive scaffold for novel therapeutic agents. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Addressing the reportedly poor absorption and low bioavailability of coptisine through novel drug delivery systems (e.g., nano-formulations) is critical for clinical translation.

-

In Vivo Efficacy: Expanding pre-clinical studies in a wider range of orthotopic and patient-derived xenograft (PDX) models to confirm in vivo efficacy and safety.

-

Combination Therapies: Investigating synergistic effects when combined with standard-of-care chemotherapeutics or other targeted therapies to overcome drug resistance.

-

Target Deconvolution: Further elucidating the direct molecular binding targets of coptisine to better understand its polypharmacological effects.

Coptisine Sulfate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Coptisine Sulfate, a protoberberine alkaloid of significant interest for its diverse pharmacological activities. This document outlines both chemical synthesis and natural extraction methodologies, details advanced purification techniques, and presents quantitative data to inform research and development efforts.

Synthesis of Coptisine

Coptisine can be obtained through chemical synthesis, primarily from the related and more abundant alkaloid, berberine, or extracted directly from natural plant sources.

Chemical Synthesis from Berberine

A four-step synthetic route has been established to produce coptisine from commercially available berberine.[1] This method allows for the gram-scale production of coptisine.

Experimental Protocol:

While the specific four-step protocol is outlined in specialized literature, the general transformation involves the chemical modification of the substituents on the protoberberine core of berberine to match that of coptisine. This process typically includes demethylation and subsequent reactions to form the methylenedioxy bridge characteristic of coptisine. The overall yield for this synthetic route is approximately 8-10%.[1] The structural identity of the synthesized coptisine is confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis Workflow from Berberine

Caption: A generalized four-step chemical synthesis workflow of Coptisine from Berberine.

Extraction from Natural Sources

Coptisine is naturally present in various plants, most notably in the rhizomes of Coptis chinensis (Chinese goldthread).[2][3] Extraction from this botanical source is a common method for obtaining coptisine.

Experimental Protocol for Acidified Solvent Extraction:

-

Material Preparation: The raw material, such as Coptis chinensis rhizomes, is pulverized.

-

Extraction: The powdered material is soaked in a 0.1-5% sulfuric acid solution and then heated for extraction. This process is typically repeated four times.

-

Filtration: The resulting extract is filtered to remove solid plant material.

-

Neutralization and Impurity Removal: The acidic extract is neutralized with calcium oxide or calcium hydroxide. This step also facilitates the removal of impurities through adsorption onto the resulting calcium sulfate precipitate.

-

Pre-concentration: The neutralized and filtered solution is concentrated to reduce its volume.

-

Precipitation of Coptisine: A mixed precipitant of sulfuric acid (0.1-10% v/v) and a sulfate salt (1-20% w/v) is added to the concentrated solution. The mixture is stirred and left at a low temperature (0-30°C) for 1-100 hours to selectively precipitate crude coptisine.

-

Isolation of Crude Coptisine: The precipitate is collected by filtration and washed.

Natural Extraction and Precipitation Workflow

Caption: Workflow for the extraction and precipitation of crude coptisine from Coptis chinensis.

Purification of Coptisine Sulfate

Crude coptisine obtained from either synthesis or extraction requires further purification to achieve the high purity necessary for research and pharmaceutical applications. Common methods include recrystallization and advanced chromatographic techniques.

Recrystallization

Recrystallization is a widely used and effective method for purifying crude coptisine.

Experimental Protocol:

-

Dissolution: The crude coptisine is dissolved in 1 to 10 volumes of a suitable solvent, such as water, methanol, or ethanol, by heating.

-

Crystallization: The solution is then cooled to a low temperature (0-30°C) and left for 1 to 100 hours to allow for the formation of coptisine sulfate crystals.

-

Isolation: The purified crystals are collected by filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.

-

Drying: The final product is dried, for instance at 60°C, to yield high-purity coptisine.

pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced liquid-liquid chromatography technique is highly effective for the preparative separation of alkaloids from crude extracts of Coptis chinensis.

Experimental Protocol:

-

Solvent System Preparation: A two-phase solvent system of chloroform-methanol-water (4:3:3, v/v) is prepared and equilibrated.

-

Phase Modification: Triethylamine (TEA) at a concentration of 5 mM is added to the lower organic mobile phase to act as an eluter, and hydrochloric acid (HCl) at 60 mM is added to the upper aqueous stationary phase as a retainer.

-

Column Preparation: The CCC column is filled with the upper aqueous phase as the stationary phase.

-

Sample Injection: The crude extract is dissolved in a 1:1 mixture of the stationary and mobile phases and injected into the column.

-

Elution: The column is rotated (e.g., at 850 rpm), and the mobile phase is pumped through at a defined flow rate (e.g., 2.0 ml/min).

-

Fraction Collection and Analysis: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected. The purity of the isolated coptisine is determined by High-Performance Liquid Chromatography (HPLC).

Centrifugal Partition Chromatography (CPC)

CPC is another modern liquid-liquid purification technique that avoids the use of solid stationary phases, which can be advantageous for alkaloid purification.

Experimental Protocol:

The protocol is similar to that of pH-zone-refining CCC, utilizing a biphasic solvent system. A common system for coptisine purification is chloroform-methanol-water (4:3:3, v/v), with the aqueous stationary phase acidified with HCl (60 mM) and the organic mobile phase made basic with triethylamine (5 mM). The identity and purity of the isolated alkaloids are confirmed using HPLC-MS.

Quantitative Data Summary

The following tables summarize the quantitative data for the various synthesis and purification methods described.

Table 1: Coptisine Synthesis and Extraction Yields

| Method | Starting Material | Product | Yield | Reference |

| Chemical Synthesis | Berberine | Coptisine | 8-10% | |

| Extraction & Precipitation | Coptis fibrous root | Coptisine | 91% | |

| Extraction & Precipitation | Coptis ash | Coptisine | 95% | |

| Extraction & Precipitation | Coptis chinensis | Coptisine | 96% |

Table 2: Coptisine Purification and Purity

| Method | Starting Material | Purity of Coptisine | Reference |

| Recrystallization | Crude Coptisine | >90% | |

| pH-Zone-Refining CCC | Coptis chinensis crude extract | 99.5% | |

| Centrifugal Partition Chromatography | Coptis chinensis methanolic extract | High Purity |

Signaling Pathways Modulated by Coptisine

Coptisine exerts its pharmacological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Coptisine has been shown to inhibit inflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Mechanism of Action:

-

NF-κB Pathway: Coptisine treatment leads to the inactivation of key signaling events in the NF-κB pathway. It has been observed to up-regulate the inhibitor of NF-κBα (IκBα) and down-regulate the phosphorylation of IKKα, IKKβ, and IκBα, as well as the nuclear translocation of the p65 subunit. This ultimately reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

-

MAPK Pathway: Coptisine also suppresses the MAPK pathway by inhibiting the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), though not significantly affecting extracellular signal-regulated kinase (ERK) in some models.

Coptisine's Inhibition of Inflammatory Signaling Pathways

Caption: Coptisine inhibits the production of pro-inflammatory cytokines by blocking the phosphorylation of p38 and JNK in the MAPK pathway and inhibiting the IKK complex in the NF-κB pathway.

Modulation of Other Signaling Pathways

Coptisine has also been reported to influence other signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is often implicated in cell survival and proliferation, and its modulation by coptisine contributes to its anti-cancer effects.

-

NLRP3 Inflammasome: Coptisine can inhibit the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.

-

RANKL/RANK Pathway: This pathway is crucial in bone metabolism, and coptisine's interaction with it suggests potential applications in bone-related disorders.

The diverse mechanisms of action of coptisine underscore its potential as a therapeutic agent for a range of diseases. Further research into its synthesis, purification, and pharmacological properties is warranted to fully explore its clinical applications.

References

- 1. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine Sulfate: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid primarily extracted from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. Its sulfate salt, Coptisine Sulfate, is noted for its enhanced water solubility, a characteristic that may influence its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the biological activities and pharmacological properties of Coptisine, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The document details the underlying molecular mechanisms, presents quantitative data from pertinent studies, and outlines relevant experimental methodologies.

Pharmacokinetics and Metabolism

Coptisine is primarily metabolized in the liver, with major metabolic pathways including demethylation, hydroxylation, sulfation, and glucuronidation.[1] It has been identified as a substrate of P-glycoprotein (P-gp), which may contribute to its low distribution in various tissues.[1] Studies in rat models have shown that coptisine can reach hepatic cells in its prototype form.[1] While direct comparative pharmacokinetic data between Coptisine and Coptisine Sulfate is limited, the increased solubility of the sulfate form is a critical factor for consideration in formulation and drug delivery studies.[2]

Anti-inflammatory Activity

Coptisine has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[3] Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Mechanism of Action

Coptisine exerts its anti-inflammatory effects by:

-

Inhibiting the NF-κB Pathway: Coptisine suppresses the degradation of the inhibitor of NF-κBα (IκBα) and inactivates IκB kinase (IKK), thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

-

Modulating the MAPK Pathway: Coptisine inhibits the phosphorylation of key components of the MAPK pathway, including p38 and c-Jun N-terminal kinase (JNK), without significantly affecting the phosphorylation of extracellular signal-regulated kinase (ERK).

-

Regulating the PI3K/Akt Pathway: Coptisine has been shown to suppress the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, further contributing to its anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment | Effect | Concentration/Dose | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Coptisine | Inhibition of nitric oxide (NO) production | IC50 not specified | |

| LPS-stimulated RAW 264.7 macrophages | Coptisine | Inhibition of IL-1β and IL-6 production | Not specified | |

| Carrageenan-induced paw edema in rats | Coptisine | Reduction of paw edema | Not specified | |

| Xylene-induced ear edema in mice | Coptisine Free Base | Dose-dependent suppression of ear edema | Not specified | |

| Acetic acid-induced vascular permeability in mice | Coptisine Free Base | Mitigation of vascular permeability | Not specified | |

| Dextran sulfate sodium (DSS)-induced colitis in mice | Coptisine | Reduction in serum levels of TNF-α, IFN-γ, and IL-6 | Not specified |

Experimental Protocols

In Vivo Anti-inflammatory Mouse Model (Carrageenan-Induced Paw Edema):

-

Animal Model: Male Kunming mice (18-22 g) are used.

-

Groups: Animals are divided into a control group, a carrageenan model group, and coptisine-treated groups at various dosages.

-

Procedure:

-

One hour after oral administration of coptisine or vehicle, 1% carrageenan solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

-

Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-injection.

-

The percentage of swelling inhibition is calculated.

-

-

Analysis: The levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators in the paw tissue or serum can be measured by ELISA or Western blot.

Signaling Pathway Diagrams

Figure 1: Coptisine Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how Coptisine blocks the activation of IKK, preventing the subsequent steps that lead to the transcription of pro-inflammatory genes.

Anti-cancer Activity

Coptisine has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those of the colon, liver, and stomach.

Mechanism of Action

The anti-cancer mechanisms of coptisine are multifaceted and include:

-

Induction of Apoptosis: Coptisine can induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptosis-related proteins.

-

Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

-

Inhibition of Signaling Pathways: Coptisine has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.

Quantitative Data: Anti-cancer Effects

| Cell Line | Assay | Parameter | Value | Reference |

| HT-29 (Colon Carcinoma) | Cytotoxicity Assay | IC50 | 1.14 µg/mL | |

| LoVo (Colon Carcinoma) | Cytotoxicity Assay | IC50 | Not specified | |

| L-1210 (Murine Leukemia) | Cytotoxicity Assay | Less potent than on LoVo and HT-29 | Not specified | |

| ACC-201 (Gastric Cancer) | MTT Assay | IC50 | Not specified | |

| NCI-N87 (Gastric Cancer) | MTT Assay | IC50 | Not specified | |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Inhibition of cell viability | Concentration-dependent | |

| PANC-1 (Pancreatic Cancer) | Not specified | Inhibition of cell growth and migration | Dose-dependent |

Experimental Protocols

MTT Cell Viability Assay:

-

Cell Culture: Seed cancer cells (e.g., HepG2, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Coptisine Sulfate for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway Diagrams

Figure 2: Coptisine Inhibition of the PI3K/Akt/mTOR Signaling Pathway. This diagram shows Coptisine's inhibitory effect on PI3K, a key upstream kinase in a pathway crucial for cancer cell survival and proliferation.

Neuroprotective Effects

Coptisine has shown promise in protecting neuronal cells from various insults, suggesting its potential in the management of neurodegenerative diseases.

Mechanism of Action

The neuroprotective mechanisms of coptisine include:

-

Attenuation of Oxidative Stress: Coptisine can reduce the production of reactive oxygen species (ROS) and enhance antioxidant defense mechanisms.

-

Inhibition of Apoptosis: It can prevent neuronal apoptosis by modulating the expression of apoptosis-related proteins.

-

Downregulation of TXNIP: Coptisine has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP), which is involved in oxidative stress and apoptosis.

Quantitative Data: Neuroprotective Effects

| Model System | Insult | Treatment | Effect | Concentration | Reference |

| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Attenuated reduction in cell viability | Not specified | |

| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Reduced apoptosis | Not specified | |

| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Attenuated decline in mitochondrial membrane potential | Not specified |

Experimental Protocols

Neuroprotection Assay in Cell Culture:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Pre-treat the cells with different concentrations of Coptisine Sulfate for a specified period (e.g., 24 hours).

-

Induction of Injury: Induce neuronal injury by exposing the cells to a neurotoxin (e.g., tert-butylhydroperoxide, MPP+).

-

Assessment of Viability: Measure cell viability using methods like the MTT assay.

-

Apoptosis Analysis: Assess apoptosis using techniques such as Hoechst staining or flow cytometry with Annexin V/PI staining.

-

Mitochondrial Membrane Potential: Measure changes in mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.

Signaling Pathway Diagrams

Figure 3: Neuroprotective Mechanism of Coptisine via TXNIP Downregulation. This diagram illustrates how Coptisine can protect neurons by reducing the levels of TXNIP, a key protein in oxidative stress-induced apoptosis.

Conclusion

Coptisine and its sulfate salt exhibit a broad spectrum of pharmacological activities, with significant potential for therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. Its mechanisms of action are complex, involving the modulation of multiple key signaling pathways. While Coptisine Sulfate offers the advantage of increased water solubility, further research is warranted to fully elucidate its comparative efficacy and pharmacokinetic profile relative to other forms of coptisine. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.

References

Coptisine Sulfate: A Comprehensive Technical Review of its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the literature concerning the anti-inflammatory properties of Coptisine Sulfate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Core Anti-Inflammatory Mechanisms

Coptisine Sulfate exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified in the literature include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Coptisine has been shown to potently inhibit this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[3] Coptisine intervenes by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1][2]

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Coptisine has been demonstrated to suppress the phosphorylation of p38 and JNK, without significantly affecting ERK phosphorylation. By inhibiting the activation of these kinases, coptisine effectively dampens the downstream inflammatory cascade.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Coptisine has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition is mediated, at least in part, through the regulation of the thioredoxin-interacting protein (TXNIP). Coptisine downregulates the expression of TXNIP, which is a key factor in NLRP3 inflammasome activation. Furthermore, coptisine can also inhibit the activation of caspase-1 directly. Some studies also suggest that coptisine's anti-inflammatory effects are linked to the activation of Sirtuin 1 (SIRT1), which in turn can suppress the ROS/TXNIP/NLRP3 signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of Coptisine Sulfate.

Table 1: In Vitro Anti-Inflammatory Effects of Coptisine

| Cell Line | Inflammatory Stimulus | Coptisine Concentration | Measured Effect | Reference |

| RAW 264.7 Macrophages | LPS | 1-30 µM | Inhibition of NO production | |

| RAW 264.7 Macrophages | LPS | Not specified | Suppression of IL-1β and IL-6 mRNA expression | |

| RAW 264.7 Macrophages | LPS + ATP/Nigericin/MSU | Not specified | Attenuation of mature IL-1β secretion | |

| Caco-2 cells | LPS | 8 and 16 µg/mL | Not specified | |

| HepG2 cells | - | IC50: 18.1 µM (72h) | Cytotoxicity | |

| RAW 264.7 cells | - | IC50: 10.29 µM (72h) | Cytotoxicity |

Table 2: In Vivo Anti-Inflammatory Effects of Coptisine

| Animal Model | Disease Model | Coptisine Sulfate Dosage | Measured Effect | Reference |

| Mice | DSS-induced colitis | 50 and 100 mg/kg | Amelioration of weight loss, disease activity index, and histologic alterations | |

| Mice | DSS-induced colitis | 40 and 80 mg/kg | Alleviation of colitis symptoms | |

| Rats | TNBS-induced colitis | Not specified | Attenuation of disease severity | |

| Mice | Xylene-induced ear edema | Not specified | Dose-dependent suppression of edema | |

| Mice | Acetic acid-induced vascular permeability | Not specified | Significant mitigation of vascular permeability | |

| Mice | Carrageenan-induced paw edema | Not specified | Significant mitigation of paw edema | |

| Rats | LPS-stimulated inflammation | Three intravenous doses | Inhibition of TNF-α production (54.73%, 26.49%, and 13.25%) |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of Coptisine Sulfate.

In Vitro Studies

-

Cell Culture and Treatment:

-

RAW 264.7 Murine Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells are typically pre-treated with various concentrations of Coptisine Sulfate for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Caco-2 Human Colorectal Adenocarcinoma Cells: These cells are used as a model for the intestinal barrier. They are cultured to form a monolayer, and the effect of Coptisine on barrier integrity and inflammation is assessed after exposure to inflammatory stimuli.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant or cell lysates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

mRNA Expression: The expression levels of genes encoding pro-inflammatory mediators are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

-

Western Blot Analysis: This technique is used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p-p38, p-JNK).

In Vivo Studies

-

Animal Models of Inflammation:

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease. Mice are administered DSS in their drinking water for a specific period (e.g., 5-7 days) to induce colitis. Coptisine Sulfate is typically administered orally (gavage) daily during or after the DSS treatment.

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model also mimics inflammatory bowel disease and is induced by intrarectal administration of TNBS.

-

Carrageenan-Induced Paw Edema: This is an acute inflammation model where carrageenan is injected into the paw of a rodent, causing localized swelling. The anti-inflammatory effect of Coptisine is assessed by measuring the reduction in paw volume.

-

Xylene-Induced Ear Edema: Xylene is applied to the ear of a mouse to induce acute inflammation and edema. The inhibitory effect of Coptisine is determined by the reduction in ear swelling.

-

-

Assessment of Disease Severity:

-

Disease Activity Index (DAI): In colitis models, the DAI is calculated based on clinical signs such as weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

-

Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines and other inflammatory mediators in the serum or colon tissue are measured using ELISA or other immunoassays.

-

Conclusion

Coptisine Sulfate demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific literature. Its multifaceted mechanism of action, targeting key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome, positions it as a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy. The detailed experimental protocols outlined in this guide offer a practical framework for researchers seeking to build upon the existing knowledge and further explore the therapeutic potential of this natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Coptisine Sulfate in human populations.

References

- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Coptisine Sulfate: A Technical Guide to Its Discovery, Natural Sources, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid, and its sulfate salt have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. With a rich history rooted in traditional medicine, particularly from the plant Coptis chinensis, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of coptisine sulfate, covering its discovery, primary natural sources, and detailed experimental protocols for its extraction, analysis, and in-vitro evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: From Traditional Herb to Modern Pharmacological Tool

Coptisine is a key bioactive isoquinoline alkaloid found predominantly in the rhizomes of plants from the Coptis genus, famously known as "Huanglian" or goldthread in traditional Chinese medicine.[1] For centuries, these plants have been utilized to treat a variety of ailments, including bacterial infections and inflammatory conditions.[2][3] The isolation of specific alkaloids, such as coptisine, marked a pivotal transition from the use of crude herbal extracts to the scientific investigation of purified, active compounds.[4] The sulfate form of coptisine is often studied to enhance its solubility in aqueous solutions, a critical factor for experimental assays and potential pharmaceutical formulations.

This guide serves as a comprehensive resource for scientific professionals, detailing the technical aspects of working with coptisine sulfate, from its natural origins to its molecular interactions.

Natural Sources and Physicochemical Properties

Coptisine is primarily extracted from plants of the Ranunculaceae family. The most significant source is Coptis chinensis (Chinese goldthread), but it is also found in other related species.[5] The concentration of coptisine can vary depending on the species, the specific part of the plant, and even the cultivation conditions.

Major Natural Sources of Coptisine

| Plant Species | Family | Common Name | Primary Alkaloids Present |

| Coptis chinensis | Ranunculaceae | Chinese Goldthread | Berberine, Coptisine, Palmatine, Epiberberine, Jatrorrhizine |

| Coptis deltoidea | Ranunculaceae | Berberine, Coptisine, Palmatine | |

| Coptis teeta | Ranunculaceae | Berberine, Coptisine, Palmatine | |

| Chelidonium majus | Papaveraceae | Greater Celandine | Coptisine, Berberine, Chelidonine, Sanguinarine |

| Phellodendron amurense | Rutaceae | Amur Cork Tree | Berberine, Palmatine, Jatrorrhizine (Coptisine is not a major component) |

Quantitative Content of Coptisine in Coptis chinensis

The content of coptisine in Coptis chinensis can vary, with quantitative analysis typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

| Plant Part | Coptisine Content (mg/g of dry weight) | Reference |

| Rhizome | 0.495 - 60.6 | |

| Phloem | Higher than xylem and medulla | |

| Xylem | Lower than phloem and medulla | |

| Medulla | Higher than xylem |

Physicochemical Properties of Coptisine Sulfate

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆NO₈S | |

| Molecular Weight | 417.39 g/mol | |

| CAS Number | 1198398-71-8 | |

| Appearance | Yellow crystalline powder | |

| Solubility | Soluble in water, methanol, and DMSO. |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of coptisine, as well as a general workflow for evaluating its anti-inflammatory activity and effects on cell signaling.

Extraction and Isolation of Coptisine from Coptis chinensis Rhizome

This protocol is a synthesized method based on common laboratory practices for alkaloid extraction.

3.1.1. Materials and Reagents

-

Dried and powdered rhizome of Coptis chinensis

-

0.5% Sulfuric Acid (H₂SO₄) solution

-

Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO)

-

Methanol or Ethanol

-

Distilled Water

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Freeze-dryer

3.1.2. Extraction Procedure

-

Acidic Extraction:

-

Macerate the powdered Coptis chinensis rhizome (100 g) in a 10-fold volume (1 L) of 0.5% sulfuric acid solution for 24 hours at room temperature with occasional stirring.

-

Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.

-

Allow the mixture to cool and filter through a Buchner funnel. Collect the acidic aqueous extract.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids. Combine all the filtrates.

-

-

Neutralization and Precipitation:

-

Slowly add calcium hydroxide or calcium oxide to the combined acidic extract while stirring until the pH reaches approximately 7.0. This neutralizes the excess acid and precipitates sulfates.

-

Continue to stir for 30 minutes and then filter to remove the precipitated calcium sulfate.

-

-

Crude Coptisine Precipitation:

-

Further, adjust the pH of the filtrate to approximately 10.0 with a suitable base (e.g., sodium hydroxide). This will cause the alkaloids, including coptisine, to precipitate out of the solution.

-

Allow the precipitate to settle overnight at 4°C.

-

Collect the crude alkaloid precipitate by filtration.

-

3.1.3. Purification by Recrystallization

-

Dissolve the crude alkaloid precipitate in a minimal amount of hot methanol or ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the purified coptisine crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).

-

Dry the crystals under vacuum to obtain purified coptisine.

Analytical Methods for Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 345 nm.

-

Quantification: Based on a calibration curve generated from coptisine standards of known concentrations.

3.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of coptisine for high selectivity and sensitivity.

In-Vitro Experimental Workflow: Assessing Anti-inflammatory Activity

This workflow outlines a general procedure to evaluate the anti-inflammatory effects of coptisine sulfate in a cell-based model.

3.3.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of coptisine sulfate for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for a specified time (e.g., 24 hours).

3.3.2. Measurement of Inflammatory Markers

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell culture supernatant using ELISA kits.

3.3.3. Western Blot Analysis of Signaling Pathways

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Signaling Pathways Modulated by Coptisine

Coptisine exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of Pro-inflammatory Pathways

Coptisine has been shown to inhibit the activation of NF-κB, MAPK, and PI3K/Akt signaling pathways, which are central to the inflammatory response.

-

NF-κB Pathway: Coptisine can prevent the degradation of IκBα, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes.

-

MAPK Pathway: It can suppress the phosphorylation of key MAPKs, including p38, JNK, and ERK, which are involved in the production of inflammatory mediators.

-

PI3K/Akt Pathway: Coptisine can also inhibit the phosphorylation of Akt, a crucial kinase in a pathway that regulates cell survival and inflammation.

Caption: Coptisine's inhibition of inflammatory signaling pathways.

Modulation of Cancer-Related Pathways

In the context of cancer, coptisine has been observed to induce apoptosis and inhibit cell proliferation by targeting similar signaling pathways. For instance, the inhibition of the PI3K/Akt pathway by coptisine can lead to decreased cell survival and proliferation in cancer cells.

Experimental and Logical Workflows

Visualizing workflows can aid in the design and execution of experiments.

General Workflow for Coptisine Extraction and Analysis

Caption: Workflow for coptisine extraction, purification, and analysis.

Logical Workflow for In-Vitro Anti-inflammatory Screening

Caption: Workflow for in-vitro anti-inflammatory screening of coptisine.

Conclusion and Future Directions

Coptisine sulfate stands out as a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. This guide has provided a comprehensive technical overview of its natural sources, physicochemical characteristics, and detailed protocols for its scientific investigation. The elucidation of its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a solid foundation for further research. Future studies should focus on the in-vivo efficacy and safety of coptisine sulfate, as well as exploring potential synergistic effects with other therapeutic agents. The development of advanced drug delivery systems could also enhance its bioavailability and clinical utility, paving the way for its potential translation from a traditional remedy to a modern therapeutic.

References

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Coptisine Sulfate: A Comprehensive Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid, and its sulfate salt are of significant interest in pharmaceutical research due to their diverse pharmacological activities. A thorough understanding of the physicochemical properties and stability of coptisine sulfate is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of coptisine sulfate, its stability profile under various stress conditions, and detailed experimental protocols for their determination.

Physicochemical Properties

Coptisine sulfate is the salt form of the quaternary protoberberine alkaloid, coptisine. The physicochemical properties of coptisine and its sulfate salt are summarized below. It is important to note that while data for coptisine is available, specific experimental values for coptisine sulfate are not always reported in the literature.

Table 1: Physicochemical Properties of Coptisine and Coptisine Sulfate

| Property | Coptisine (Cation) | Coptisine Sulfate | Source(s) |

| Appearance | Yellow crystals or powder | Pale-yellow to yellow-brown solid | [1] |

| Molecular Formula | C₁₉H₁₄NO₄⁺ | C₃₈H₂₈N₂O₁₂S (or C₁₉H₁₅NO₈S) | [1][2] |

| Molecular Weight | 320.32 g/mol | 736.71 g/mol (or 417.39 g/mol ) | [1][2] |

| Melting Point | 212-217 °C | Not explicitly reported. | |

| Solubility | Very slightly soluble in water; slightly soluble in ethanol; soluble in alkali. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Enhanced water solubility compared to coptisine base. | |

| pKa | Not explicitly reported. Estimated based on the related alkaloid berberine (pKa ≈ 8.27). | Not explicitly reported. |

Note on Molecular Formula and Weight: The molecular formula and weight for coptisine sulfate can vary depending on the salt form (e.g., mono- or bis-coptisine sulfate) and hydration state. Researchers should refer to the certificate of analysis for the specific batch being used.

Stability Profile

The stability of coptisine sulfate is a critical factor for its handling, formulation, and storage. While specific forced degradation studies on coptisine sulfate are limited in publicly available literature, information on related protoberberine alkaloids, such as berberine, provides valuable insights into its potential degradation pathways.

General Storage Recommendations: Coptisine sulfate should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions (2-8 °C). It is known to be sensitive to light.

Forced Degradation Studies (Predicted Behavior): Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies of the related alkaloid berberine, the following degradation behavior under stress conditions can be anticipated for coptisine sulfate:

-

Acidic Conditions: Coptisine is expected to show some degradation under strong acidic conditions when heated.

-

Alkaline Conditions: Significant degradation is expected in alkaline solutions, likely leading to the formation of degradation products through hydrolysis.

-

Oxidative Conditions: Coptisine is susceptible to oxidation, with degradation observed in the presence of hydrogen peroxide.

-

Thermal Stress: The compound is relatively stable to dry heat, but some degradation may occur at high temperatures.

-

Photostability: As a colored compound that absorbs UV radiation, coptisine is susceptible to photolytic degradation upon exposure to light.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties and stability. The following are generalized protocols that can be adapted for coptisine sulfate.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of coptisine sulfate to a known volume of purified water in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of coptisine sulfate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Methodology:

-

Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of coptisine sulfate in a suitable solvent (e.g., water or a co-solvent system like water:methanol for poorly soluble compounds).

-

Titration: Place the solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Forced Degradation and Stability-Indicating Assay

This protocol describes a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method.

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve coptisine sulfate in 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Dissolve coptisine sulfate in 0.1 M NaOH and keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a shorter duration.

-

Oxidative Degradation: Treat a solution of coptisine sulfate with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder of coptisine sulfate to dry heat (e.g., 105 °C) for a specified period.

-

Photolytic Degradation: Expose a solution of coptisine sulfate to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A sample protected from light should be used as a control.

-

-

Sample Analysis (Stability-Indicating HPLC Method):

-

Method Development: Develop a reverse-phase HPLC method capable of separating the intact coptisine sulfate from all potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate or acetate buffer.

-

Analysis: Analyze the stressed samples alongside a non-stressed control sample.

-

Peak Purity: Assess the peak purity of the main coptisine peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of coptisine sulfate is accounted for by the increase in the degradation products.

-

Signaling Pathways and Experimental Workflows

Coptisine has been shown to modulate several key signaling pathways implicated in inflammation and cancer.

Signaling Pathways

Experimental Workflow

Conclusion

References

Coptisine Sulfate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, an isoquinoline alkaloid primarily derived from plants of the Coptis genus, has a long history of use in traditional medicine.[1] Its sulfate form, Coptisine Sulfate, offers enhanced solubility, potentially improving its bioavailability and therapeutic efficacy.[2] Emerging research has identified Coptisine Sulfate as a multi-targeting agent with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Coptisine Sulfate, details the experimental methodologies used for its validation, and visualizes the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

Identified Molecular Targets and Quantitative Data

Coptisine Sulfate exerts its pleiotropic effects by interacting with a variety of molecular targets. The following tables summarize the key targets and the associated quantitative data from various validation studies.

| Target Category | Specific Target | Cell Line / Model | Effect | Concentration / IC50 | Reference |

| Inflammation | NF-κB (p65 phosphorylation) | Bone Marrow Macrophages (BMMs) | Inhibition | - | |

| IκBα degradation | Macrophages | Suppression | - | ||

| ERK, JNK, p38 MAPK phosphorylation | Macrophages | Suppression | - | ||

| PI3K/Akt phosphorylation | Macrophages | Suppression | - | ||

| NLRP3 Inflammasome | - | Inhibition of activation | - | ||

| Indoleamine 2,3-dioxygenase (IDO) | Blood (in vivo), PC12 cells | Inhibition | - | ||

| Cancer | Caspase-3/8/9 | Various cancer cell lines | Elevation | - | |

| PARP | Various cancer cell lines | Elevation | - | ||

| CDK4, Cyclin D1 | Osteosarcoma cells | Downregulation | - | ||

| PI3K/Akt/mTOR signaling pathway | Hepatocellular carcinoma Hep3B cells | Suppression of phosphorylation | - | ||

| HCT-116 cells | HCT-116 cells | Cytotoxicity, G1-phase arrest, apoptosis | 1-10 μg/mL | ||

| Gastric cancer cells | ACC-201, NCI-N87 | Inhibition of viability and growth | IC50 < 10 μg/mL | ||

| Bone Metabolism | RANKL-induced NF-κB activation | Bone Marrow Macrophages (BMMs) | Inhibition | - | |

| NFATc1 expression | Bone Marrow Macrophages (BMMs) | Inhibition | - | ||

| Osteoclast survival and pit-forming | Cocultures | Inhibition | 10 μM | ||

| Neuroprotection | Thioredoxin-interacting protein (TXNIP) | SH-SY5Y cells | Downregulation of gene expression | 20 μM | |

| Cardiovascular | Voltage-dependent L-type calcium channels (VDLCCs) | Mouse airway smooth muscle | Blockade | IC50 = 4.02 ± 2.07 μM | |

| Non-selective cation channels (NSCCs) | Mouse airway smooth muscle | Blockade | - | ||

| Antimalarial | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | - | Uncompetitive inhibition | - |

Experimental Protocols

The identification and validation of Coptisine Sulfate's targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Objective: To determine the effect of Coptisine Sulfate on cell proliferation and cytotoxicity.

-

Protocol:

-

Seed cells (e.g., cancer cell lines, normal cell lines) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Coptisine Sulfate for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by Coptisine Sulfate.

-

Protocol:

-

Treat cells with the desired concentrations of Coptisine Sulfate for the designated time.

-

Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Treat cells with Coptisine Sulfate and then lyse them to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-Akt, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Target Identification using Affinity-Based Pull-Down Assays

-

Objective: To identify the direct binding partners of Coptisine Sulfate.

-

Protocol:

-

Synthesize a Coptisine Sulfate probe by conjugating it to an affinity tag such as biotin or immobilizing it on a solid support like agarose beads.

-

Incubate the probe with cell lysates to allow for the binding of target proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the probe.

-

Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Coptisine Sulfate and a general workflow for its target identification and validation.

Caption: Coptisine Sulfate's inhibition of the NF-κB signaling pathway.

Caption: Coptisine Sulfate's inhibitory effect on the PI3K/Akt/mTOR pathway.

Caption: Coptisine Sulfate's modulation of the MAPK signaling cascade.

Caption: General experimental workflow for Coptisine Sulfate research.

Conclusion and Future Directions

Coptisine Sulfate has emerged as a promising natural compound with a diverse pharmacological profile, attributable to its ability to modulate multiple key signaling pathways. The evidence presented in this guide highlights its potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and bone diseases.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Coptisine Sulfate to optimize its delivery and efficacy.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, more extensive in vivo studies in relevant animal models are required to establish its therapeutic efficacy and long-term safety profile.

-

Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying its various pharmacological effects will be crucial for its clinical translation.

-

Combination Therapies: Investigating the synergistic effects of Coptisine Sulfate with existing drugs could lead to more effective treatment strategies with reduced side effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, paving the way for the potential clinical application of Coptisine Sulfate.

References

Coptisine Sulfate pharmacokinetics and bioavailability in animal models

An In-depth Technical Guide to Coptisine Sulfate Pharmacokinetics and Bioavailability in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of coptisine, a primary bioactive isoquinoline alkaloid isolated from Coptis chinensis (Huanglian). The document synthesizes key findings from various animal model studies, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Executive Summary

Coptisine has demonstrated a range of promising pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. However, its clinical translation is significantly hampered by its challenging pharmacokinetic profile. Studies in animal models, predominantly rats, consistently reveal that coptisine exhibits poor oral absorption and low bioavailability .[1][2][3] This is attributed to factors such as low intestinal permeability, efflux by transporters like P-glycoprotein (P-gp), and extensive hepatic metabolism.[1][4] The plasma concentration of coptisine demonstrates a non-linear relationship with the administered dose, where bioavailability tends to decrease as the oral dose increases. Following absorption, coptisine is widely distributed in tissues, metabolized primarily in the liver, and largely excreted in its original form through feces.

Pharmacokinetic Parameters in Animal Models

The pharmacokinetic properties of coptisine have been primarily investigated in rat models. The data consistently points towards rapid elimination and poor oral bioavailability.

Table 1: Summary of Coptisine Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | T½ (h) | Absolute Bioavailability (%) | Animal Model | Reference |

| Oral | 30 | 44.15 | - | 63.24 | - | 1.87 | Sprague-Dawley Rats | |

| Oral | 75 | - | - | - | - | - | Sprague-Dawley Rats | |

| Oral | 150 | 66.89 | - | 87.97 | - | 0.52 | Sprague-Dawley Rats | |

| Oral | 50 | - | - | - | 0.71 | 8.9 | Rats | |

| Intravenous | 10 | - | - | - | 0.38 ± 0.17 | - | Rats |

Note: Dashes (-) indicate data not specified in the cited sources.

Experimental Protocols & Methodologies

Standardized protocols are crucial for the reliable assessment of pharmacokinetic profiles. The following sections detail the common methodologies employed in coptisine research.

Animal Models

-

Species: The most commonly used species for coptisine pharmacokinetic studies is the rat, specifically the Sprague-Dawley strain.

-

Housing: Animals are typically housed in controlled environments with regulated temperature (e.g., 25°C), humidity (e.g., 55 ± 5%), and a 12-hour light/dark cycle. For excretion studies, animals are placed in metabolic cages to facilitate the separate collection of urine and feces.

-

Acclimatization: A period of acclimatization is allowed before experimentation to minimize stress. Animals are often fasted overnight (e.g., 12 hours) with free access to water prior to drug administration.

Drug Administration

-

Oral (p.o.): For bioavailability and absorption studies, coptisine is typically suspended in a vehicle like a 0.5% sodium carboxymethyl cellulose aqueous solution and administered via oral gavage. Doses in rat studies have ranged from 30 mg/kg to 150 mg/kg.

-

Intravenous (i.v.): To determine absolute bioavailability and clearance rates, coptisine is administered intravenously, often through the tail vein. A common dose used in rat studies is 10 mg/kg.

Sample Collection

-

Blood/Plasma: Blood samples are collected at predetermined time points post-administration. Serial samples are typically drawn from the jugular or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

-

Tissues: For tissue distribution studies, animals are euthanized at specific time points. Organs of interest (e.g., liver, lungs, brain) are harvested, weighed, homogenized in saline, and stored frozen.

-

Urine and Feces: For excretion studies, urine and feces are collected over specified intervals (e.g., 0-3h, 3-6h, 6-9h, 9-12h, 12-24h) using metabolic cages.

Bioanalytical Method: LC-MS/MS

The quantification of coptisine in biological matrices is almost exclusively performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

-

Sample Preparation: Biological samples require processing to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents (e.g., methanol, acetonitrile) or liquid-liquid extraction.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate coptisine from its metabolites and other endogenous compounds.

-